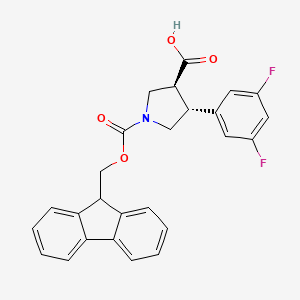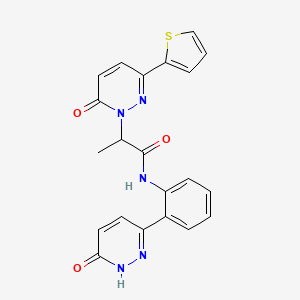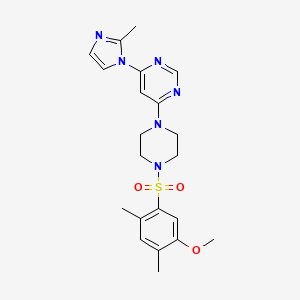
Azidodifluoroacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidodifluoroacetamide is a fluoroalkyl azide reagent known for its activity in copper-catalyzed azide-alkyne cycloaddition, commonly referred to as the "click reaction" . This compound is particularly valued for its ability to introduce the rare difluorocarboxamide moiety into various molecules . Its empirical formula is C2H2F2N4O, and it has a molecular weight of 136.06 .
Applications De Recherche Scientifique
Azidodifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various fluorinated compounds and heterocycles.
Biology: Functionalized onto biomolecules for studying biological processes and interactions.
Medicine: Utilized in drug discovery programs, particularly in the development of fluorinated pharmaceuticals.
Industry: Applied in the preparation of advanced materials and polymers containing alkyne groups.
Mécanisme D'action
Target of Action
Azidodifluoroacetamide is a fluoroalkyl azide reagent . It is primarily used in copper-catalyzed azide-alkyne cycloaddition (click reaction) as a building block . The primary targets of Azidodifluoroacetamide are biomolecules, advanced materials, or polymers containing an alkyne .
Mode of Action
Azidodifluoroacetamide interacts with its targets through a process known as the click reaction . This reaction is a copper-catalyzed azide-alkyne cycloaddition . The compound can be functionalized onto its targets, allowing for the creation of complex structures .
Result of Action
The result of Azidodifluoroacetamide’s action is the creation of complex structures through the click reaction . It allows for the functionalization of biomolecules, advanced materials, or polymers containing an alkyne . This can have various molecular and cellular effects depending on the specific structures created.
Action Environment
The action of Azidodifluoroacetamide can be influenced by various environmental factors. For instance, the click reaction it is involved in is copper-catalyzed , suggesting that the presence and concentration of copper in the environment could influence the compound’s action. Additionally, the compound is an effective 19F NMR sensor for these materials, particularly in cases where aqueous solubility is necessary and organic solvents cannot be used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azidodifluoroacetamide can be synthesized through the reaction of difluoroacetamide with sodium azide under appropriate conditions . The reaction typically involves the use of a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for azidodifluoroacetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates .
Analyse Des Réactions Chimiques
Types of Reactions: Azidodifluoroacetamide primarily undergoes nucleophilic substitution reactions due to the presence of the azide group . It is also involved in cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Cycloaddition: Copper sulfate and sodium ascorbate in water, or copper(I)-3-methylsalicylate.
Major Products:
Cycloaddition: Formation of 1,4-regioisomers of triazoles.
Nucleophilic Substitution: Formation of alkyl azides.
Comparaison Avec Des Composés Similaires
- Pentafluoroethyl azide
- Ethyl difluoroazidoacetate
- Trifluoromethyl azide
- Difluoroethylazide
Comparison: Azidodifluoroacetamide is unique due to its ability to introduce the difluorocarboxamide moiety, which is less common compared to other fluoroalkyl azides . This makes it particularly valuable in the synthesis of specialized fluorinated compounds and materials .
Propriétés
IUPAC Name |
2-azido-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2N4O/c3-2(4,1(5)9)7-8-6/h(H2,5,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQQWTYWSPQUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(N=[N+]=[N-])(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-{[4-(methoxycarbonyl)phenyl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2488080.png)


![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2488086.png)


![2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2488094.png)


